Cas no 932354-23-9 (ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate)
ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- WMZQFYREEQXPMJ-UHFFFAOYSA-N
- ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate
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- Inchi: 1S/C19H19NO6S2/c1-4-26-19(21)17-18(15-7-5-6-8-16(15)27-17)28(22,23)20-12-9-13(24-2)11-14(10-12)25-3/h5-11,20H,4H2,1-3H3
- InChI Key: WMZQFYREEQXPMJ-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)SC2=CC=CC=C2C=1S(NC1=CC(OC)=CC(OC)=C1)(=O)=O
ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-0533-2μmol |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-5μmol |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-10μmol |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-20μmol |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-1mg |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-2mg |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-3mg |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-4mg |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-5mg |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-0533-10mg |
ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
932354-23-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate
Introduction to Ethyl 3-(3,5-Dimethoxyphenyl)sulfamoyl-1-Benzothiophene-2-Carboxylate (CAS No. 932354-23-9)
Ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate (CAS No. 932354-23-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
The chemical structure of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate is characterized by a benzothiophene core linked to a sulfamoyl group and a substituted phenyl ring. The presence of these functional groups imparts specific pharmacological properties that make this compound a promising candidate for drug development. The dimethoxyphenyl moiety, in particular, has been shown to enhance the compound's bioavailability and metabolic stability.
Recent studies have highlighted the potential of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate has also shown promise in cancer research. A preclinical study conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it was effective against breast cancer and colon cancer cell lines, suggesting its potential as an anticancer agent.
The neuroprotective effects of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate have also been investigated. Research published in the journal Neuropharmacology reported that this compound can protect neurons from oxidative stress and prevent neurodegeneration. These findings suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate has been extensively studied to optimize its therapeutic efficacy. Studies have shown that this compound has good oral bioavailability and a favorable half-life, making it suitable for oral administration. Additionally, it exhibits low toxicity in animal models, which is a crucial factor for its clinical development.
The synthesis of ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate involves several steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the coupling of 1-benzothiophene-2-carboxylic acid with ethyl chloroformate followed by sulfonation with sulfuryl chloride and subsequent reaction with 3,5-dimethoxyaniline. This multi-step process allows for the precise construction of the desired molecular structure.
In conclusion, ethyl 3-(3,5-dimethoxyphenyl)sulfamoyl-1-benzothiophene-2-carboxylate (CAS No. 932354-23-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of inflammation, cancer, and neurodegenerative diseases. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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